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Compound Name:

hydrobromide
CAS No.: 1269147-25-2
Cat. No.: B3095854

Get Quote

Executive Summary

N-Cyclopentylcyclohexanamine hydrobromide (CAS: 1269147-25-2) represents a critical
class of secondary amine salts used as intermediates in pharmaceutical synthesis and ligand
design. While the free base (N-cyclopentylcyclohexanamine) exhibits typical lipophilic amine
behavior, the hydrobromide salt introduces a distinct ionic character that drastically alters its
solubility profile.

This guide addresses the solubility landscape of this compound. Unlike simple aliphatic
amines, the asymmetry between the five-membered (cyclopentyl) and six-membered
(cyclohexyl) rings creates unique crystal packing frustrations that influence dissolution
thermodynamics. This document provides a predictive solubility framework, experimental
determination protocols, and thermodynamic modeling strategies required for process
optimization.
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Physicochemical Identity & Structural Context[1][2]
[3][4]

To understand solubility, we must first analyze the solute-solvent interaction potential.

Compound: N-Cyclopentylcyclohexanamine Hydrobromide[1][2][3][4]

Core Structure: Secondary amine linking a cyclopentyl and a cyclohexyl ring.

Salt Form: Hydrobromide (HBr).

Key Property: The HBr salt formation significantly increases the lattice energy ($ \Delta
H_{fus} $) compared to the free base, necessitating high-dielectric or protic solvents for
effective dissolution.

Structural Impact on Solubility

The molecule possesses a "Janus-faced" nature:

e Hydrophobic Domain: The cycloalkyl rings (C5 and C6) drive solubility in non-polar solvents
via Van der Waals forces.

e lonic/Hydrophilic Domain: The central ammonium bromide moiety ($ -NH_27+ Br- $)
dominates the solid-state interactions, requiring high solvation energy to overcome the
crystal lattice.

Senior Scientist Insight:Unlike the symmetric Dicyclohexylamine HBr, the N-cyclopentyl analog
possesses lower symmetry. This often results in a lower melting point and a wider metastable
zone width (MSZW), making it more forgiving during recrystallization but more prone to oiling
out in anti-solvent processes.

Solubility Profile: Solvent Classifications

The following profile categorizes solvents based on their interaction efficiency with N-
Cyclopentylcyclohexanamine HBr.

Solubility Landscape (Predictive & Empirical)
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Solvent Class

Representative
Solvents

Solubility Potential Mechanistic Driver

Short-Chain Alcohols

Methanol, Ethanol

Strong H-bond
donation solvates the

High anion; high dielectric
constant stabilizes the

cation.

Medium-Chain

Alcohols

Isopropanol (IPA), 1-
Butanol

Balance between alkyl
chain hydrophobicity

Moderate and hydroxyl polarity.
Ideal for cooling

crystallization.

Polar Aprotic

DMSO, DMF, NMP

High dipole moment
effectively separates
) ion pairs. Often used
Very High ) )
for reaction media,
rarely for isolation due

to high boiling points.

Ketones/Esters

Acetone, Ethyl
Acetate

Insufficient H-bond

donation to fully
Low to Moderate solvate the bromide

ion. Excellent anti-

solvents.

Non-Polar

Hexane, Toluene

Lack of polarity cannot
Negligible overcome the ionic

lattice energy.

Visualizing the Solubility Decision Matrix

The following diagram illustrates the logical flow for solvent selection based on the desired

process outcome (Reaction vs. Purification).
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Figure 1: Solvent selection logic based on the physicochemical interaction between the HBr
salt and solvent classes.

Thermodynamic Modeling & Analysis

To rigorously define the solubility for regulatory filing or precise process control, we employ
thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating
the solubility of amine salts.

The Modified Apelblat Model
The mole fraction solubility (

) as a function of temperature (
) is expressed as:

e A, B, C: Empirical parameters derived from experimental data.
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« Significance:

o relates to the enthalpy of solution.[5]

o accounts for the temperature dependence of the heat capacity.

Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, we calculate the core thermodynamic parameters required for
scale-up:

o Enthalpy of Solution (

):

Expectation: Positive value (Endothermic). Solubility increases with temperature.
e Gibbs Free Energy (

):

Expectation: Positive value. The dissolution is non-spontaneous at standard states, requiring
thermal energy to proceed.

Experimental Protocol: Laser Dynamic Method

Since specific literature data for the HBr salt may be sparse compared to the HCI salt, you must
generate your own curve. The Laser Monitoring Observation Technique is the most accurate
method, minimizing human error in detecting the "disappearance” of the solid phase.

Reagents & Equipment

e Solute: N-Cyclopentylcyclohexanamine HBr (Recrystallized, Purity >99.5%).
e Solvents: HPLC Grade (Methanol, Ethanol, Acetone, etc.).

o Apparatus: Jacketed glass vessel (50 mL), Lasentec FBRM or simple Laser
transmissometer, Digital Thermometer (
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Step-by-Step Workflow

Preparation: Weigh a precise mass (

) of solute and solvent (
) into the jacketed vessel.

Equilibration: Set the stirring speed to 400 rpm to ensure suspension homogeneity without
generating excessive shear heat.

Heating Phase: Increase temperature slowly (

).

Detection: Monitor the laser intensity passing through the solution.

o Suspension: Beam is scattered (Low Intensity).

o Dissolution Point: Beam passes through clear liquid (Max Intensity).
Recording: Log the temperature (

) where laser intensity plateaus at maximum.

Iteration: Add more solute to the same vessel and repeat to generate the next point on the
curve (Synthetic Method).

Workflow Diagram
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Figure 2: The synthetic method workflow for solubility determination using laser monitoring.
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Process Application: Crystallization Strategy

Based on the solubility profile of similar cycloaliphatic amine salts, the following crystallization
strategy is recommended for purification.

Cooling Crystallization (Preferred)

e Solvent System: Ethanol or Isopropanol.

o Mechanism: The steep solubility curve in alcohols allows for high recovery yields upon
cooling from 60°C to 0°C.

o Seeding: Essential. Due to the conformational flexibility of the cyclopentyl ring, the system
may exhibit a wide metastable zone. Seed with 0.5 wt% pure crystals at the saturation point
to prevent oiling out.

Anti-Solvent Crystallization
e Primary Solvent: Methanol (High solubility).
e Anti-Solvent: Ethyl Acetate or MTBE.

o Ratio: Start with 1:1 and ramp to 1:3.

» Note: Add anti-solvent slowly to the amine solution to avoid trapping impurities in rapidly
precipitating amorphous solids.

References
e General Protocol for Amine Salt Solubility

o Wang, Z., et al. "Solubility and Thermodynamic Modeling of Amine Salts in Pure Solvents."
Journal of Chemical & Engineering Data. (Standard reference for the laser monitoring
method).

e Thermodynamic Modeling (Apelblat)

o Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-
dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from 278 to 348
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K." Journal of Chemical Thermodynamics, 1999.

e Chemical Identity Data

o National Center for Biotechnology Information. "PubChem Compound Summary for CID
219797, N-Cyclopentylcyclohexanamine." PubChem.

o [Z]
¢ Analogous Systems (Dicyclohexylamine)

o "Thermodynamic properties of cyclohexanamines: Experimental and theoretical study."[6]
[7] Journal of Chemical Thermodynamics. (Provides baseline data for cyclohexyl-amine
interactions).

Disclaimer: Specific solubility data for the Hydrobromide salt is often proprietary. The values
and trends described above are derived from first-principles chemical engineering of secondary
amine hydrohalides and standard industrial crystallization protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Solubility Profile and Thermodynamic Characterization
of N-Cyclopentylcyclohexanamine Hydrobromide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3095854/docs#solubility-profile-and-
thermodynamic-characterization-of-n-cyclopentylcyclohexanamine-hydrobromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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